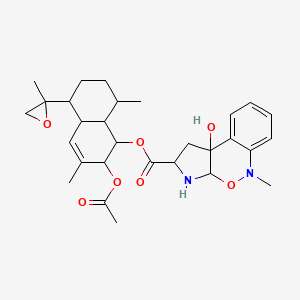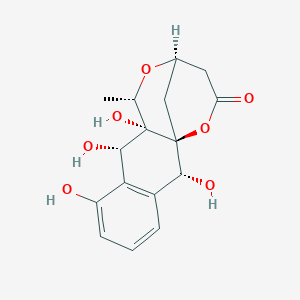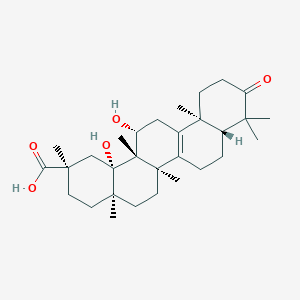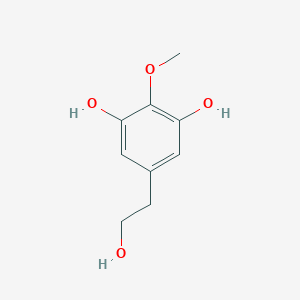
5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol is an organic compound with a complex structure that includes a benzene ring substituted with hydroxyethyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyethyl group, yielding 2-methoxyphenol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products
Oxidation: 5-(2-Carboxyethyl)-2-methoxybenzene-1,3-diol
Reduction: 2-Methoxyphenol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Wirkmechanismus
The mechanism by which 5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenol: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
5-(2-Hydroxyethyl)-4-methylthiazole: Contains a thiazole ring instead of a benzene ring, leading to different chemical properties and applications.
Uniqueness
5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol is unique due to the presence of both hydroxyethyl and methoxy groups on the benzene ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C9H12O4/c1-13-9-7(11)4-6(2-3-10)5-8(9)12/h4-5,10-12H,2-3H2,1H3 |
InChI-Schlüssel |
GDGUXPASNWGBJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1O)CCO)O |
Kanonische SMILES |
COC1=C(C=C(C=C1O)CCO)O |
Synonyme |
3,5-dihydroxy-4-methoxy phenethyl alcohol alphitol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B1248600.png)
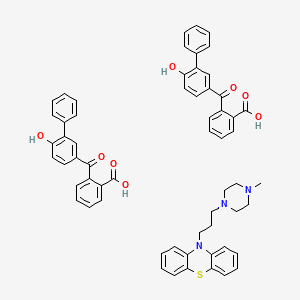
![6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide](/img/structure/B1248603.png)
![1-Methyl-5-[(S)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazol-2-yl]-1H-indole](/img/structure/B1248604.png)
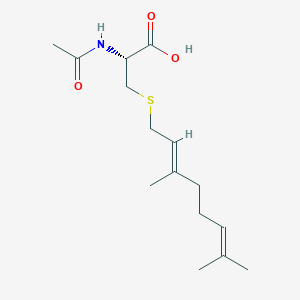
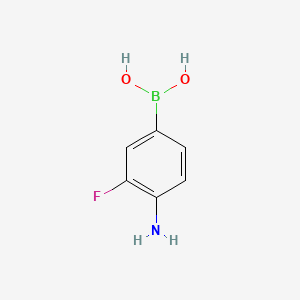
![N-[4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]butyl]-2-phenoxy-2-phenylacetamide](/img/structure/B1248611.png)
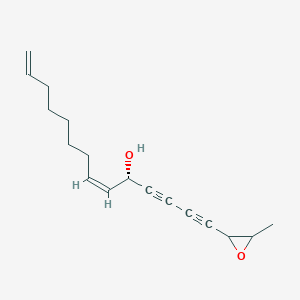

![N-[(R)-5-Guanidino-2-hydroxypentanoyl]-L-tyrosine](/img/structure/B1248616.png)

